N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

PKM2 Cancer Metabolism Functional Selectivity

This compound is a substituted 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide. This scaffold is recognized as the third chemotype of small‑molecule activators of the tumor‑specific M2 isoform of pyruvate kinase (PKM2), a target that regulates anabolic metabolism in cancer cells.

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 941906-67-8
Cat. No. B2433468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide
CAS941906-67-8
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESCC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O3S/c1-14(2)13-21-18-10-9-16(12-15(18)8-11-19(21)22)20-25(23,24)17-6-4-3-5-7-17/h3-7,9-10,12,14,20H,8,11,13H2,1-2H3
InChIKeyZNQOEQCIKCEXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 28 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (CAS 941906-67-8) – In‑Class PKM2 Modulator Baseline


This compound is a substituted 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide [1]. This scaffold is recognized as the third chemotype of small‑molecule activators of the tumor‑specific M2 isoform of pyruvate kinase (PKM2), a target that regulates anabolic metabolism in cancer cells [1]. The compound differentiates from the foundational lead (compound 3, AC50 = 790 nM) by bearing an N‑isobutyl group on the lactam nitrogen and an unsubstituted benzenesulfonamide aryl ring [1].

Why In‑Class Tetrahydroquinoline‑6‑sulfonamides Cannot Substitute for N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide in Targeted Studies


Within the 2-oxo‑N‑aryl‑tetrahydroquinoline‑6‑sulfonamide series, small structural changes produce >10‑fold shifts in AC50 and dramatic alterations in maximum response [1]. The N‑isobutyl group on the quinolinone ring is absent from the majority of published PKM2 activators and introduces a distinct steric and lipophilic profile, which fundamentally affects target engagement and potentially reverses the functional modality from activation to inhibition [1][2]. Consequently, procurement of a generic “tetrahydroquinoline sulfonamide” without the precise N‑isobutyl substitution risks selecting a compound with irrelevant or misleading biological activity.

Quantitative Differentiation Evidence for N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide


Functional Mode Reversal: Inhibition vs. Activation of PKM2

While the canonical 2-oxo‑N‑aryl‑tetrahydroquinoline‑6‑sulfonamide series activates PKM2 (AC50 = 0.25–20 µM), the title compound is characterized as a PKM2 inhibitor with an IC50 of 28 µM [1][2]. This represents a complete reversal of the functional modality within the same scaffold class. The foundational activator 3 (3,4‑dimethylphenyl analog) exhibits an AC50 of 790 nM and a maximal activation of 101% [1], whereas the title compound reduces PKM2 activity under identical assay conditions [2]. The N‑isobutyl substitution on the quinolinone nitrogen is the key structural divergence that likely drives this functional switch.

PKM2 Cancer Metabolism Functional Selectivity

Unique N‑Isobutyl Substitution vs. N‑H Series: Structural Divergence

The vast majority of published 2-oxo‑N‑aryl‑tetrahydroquinoline‑6‑sulfonamide PKM2 modulators possess a hydrogen atom at the quinolinone nitrogen (R1 = H) [1]. The title compound incorporates an N‑isobutyl (2‑methylpropyl) group at this position, which is absent from all analogs described in the foundational Walsh et al. series [1]. This substitution introduces an additional sp3 carbon center, increases logP, and alters the conformational landscape of the scaffold.

Medicinal Chemistry SAR Scaffold Differentiation

Absence of Substitution on the Benzenesulfonamide Aryl Ring: A Procurement Distinction

Numerous commercially available analogs within this series (e.g., 4‑tert‑butyl, 4‑bromo, 4‑methoxy‑3‑methyl, 2,5‑dimethoxy derivatives) carry substituents on the terminal benzenesulfonamide ring . The title compound bears an unsubstituted benzenesulfonamide group. This absence of aryl substitution simplifies synthetic access and reduces molecular weight (358.46 g/mol vs. ≥374–418 g/mol for substituted analogs), providing a cleaner baseline probe for SAR studies.

Chemical Purity Analog Differentiation Procurement

Target Selectivity: Absence of Activity Against Off‑Target PK Isoforms (Class‑Level Inference)

Select analogs from the Walsh series were profiled against PKR, PKM1, and PKL isoforms. All tested compounds showed no activation of PKR or PKM1 and ≤25% activation of PKL at 57.5 µM [1]. While the title compound was not individually profiled in that study, it shares the identical core scaffold and sulfonamide linkage known to confer this selectivity profile.

Isoform Selectivity PKM2 Profiling

Validated Application Scenarios for N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide Based on Comparative Evidence


PKM2 Inhibition Probe for Cancer Metabolism Studies

The title compound serves as a tool to investigate the biological consequences of PKM2 inhibition, a phenotype fundamentally unattainable with in‑class activators. Its 28 µM IC50 [1] provides a defined starting point for dose‑response experiments in cancer cell lines, enabling direct comparison with PKM2 knockdown phenotypes [1][2].

Structure‑Activity Relationship (SAR) Anchor Compound for N‑Alkylated Tetrahydroquinoline‑6‑sulfonamides

As the minimal unsubstituted‑benzenesulfonamide variant bearing the N‑isobutyl group, this compound is the logical anchor point for systematic SAR exploration of the N‑alkylated sub‑series [1]. Procurement of this specific CAS ensures a chemically defined starting material, avoiding confounding substituent effects present in commercially available aryl‑substituted analogs .

Negative Control in PKM2 Activator Screening Cascades

Because the compound exhibits PKM2 inhibition rather than activation [2], it is uniquely suited as a specificity control in high‑throughput screens designed to identify PKM2 activators based on the tetrahydroquinoline‑6‑sulfonamide scaffold. Its use confirms that assay signal arises from activation rather than non‑specific compound interference.

Chemical Biology Reference for Functional Mode‑Switching Studies

Researchers investigating the structural determinants of functional mode (activation vs. inhibition) within the tetrahydroquinoline‑6‑sulfonamide chemotype can use this compound as the definitive N‑isobutyl reference point [1][2]. Pairing it with the N‑H lead 3 (AC50 = 0.79 µM) creates an internally controlled experimental system for probing ligand‑induced conformational changes in PKM2.

Quote Request

Request a Quote for N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.